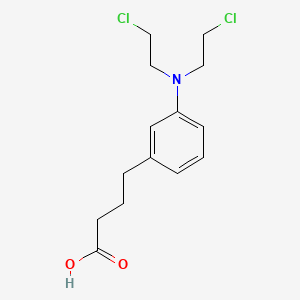

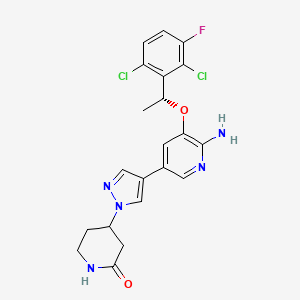

![molecular formula C27H30N6O3 B601139 (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 1022150-11-3](/img/structure/B601139.png)

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of fused bicyclic aromatic ring system . It also contains a piperidine ring, which is a common feature in many bioactive molecules . The presence of the phenoxyphenyl group suggests potential for interesting chemical properties and interactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure . For example, the amino group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the polar groups present, while its melting and boiling points would depend on the size and shape of the molecule .Applications De Recherche Scientifique

Stability Indicating Method Development

Ibrutinib Impurity 1 has been used in the development and validation of a selective RP-HPLC method for separation and determination of potential-related impurities (process related and degradants) of Ibrutinib drug substance . This method can be used for the quality control of both drug substance and drug product .

Structural Elucidation of Novel Degradation Impurities

Ibrutinib Impurity 1 has been involved in the structural elucidation of novel degradation impurities of Ibrutinib in Ibrutinib Tablets . The structures of these impurities were determined using analytical techniques such as liquid chromatography–mass spectrometry, high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy .

Inhibition of BTK Signaling in Tumor-Infiltrated B Cells

Ibrutinib, the parent compound of Ibrutinib Impurity 1, is known to inhibit BTK signaling in tumor-infiltrated B cells . This suggests that Ibrutinib Impurity 1 may also have potential applications in this area.

Amplification of Antitumor Immunity by PD-1 Checkpoint Blockade

Ibrutinib has been found to amplify antitumor immunity by PD-1 checkpoint blockade . Given the structural similarity between Ibrutinib and Ibrutinib Impurity 1, it is possible that Ibrutinib Impurity 1 may also have similar effects.

Optimization of Ibrutinib-Loaded Nanoliposomes for Cancer Targeting

Ibrutinib has been loaded into nanoliposomes for cancer targeting . Given the structural similarity between Ibrutinib and Ibrutinib Impurity 1, it is possible that Ibrutinib Impurity 1 may also be loaded into nanoliposomes for similar applications.

Quality by Design (QbD) Approach in Pharmaceutical Development

The Quality by Design (QbD) approach has been used in the development of a novel RP-HPLC method for separating Ibrutinib, process impurities, and degradants from Ibrutinib . This suggests that Ibrutinib Impurity 1 may also have potential applications in the QbD approach in pharmaceutical development .

Mécanisme D'action

- BTK plays a crucial role in B-cell receptor signaling pathways, specifically in B-cell development, activation, and proliferation .

- Inhibition of BTK by Ibrutinib Impurity 1 affects downstream pathways, including NF-κB and PI3K/AKT, leading to reduced cell survival and proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSAEGNFPKKRLX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

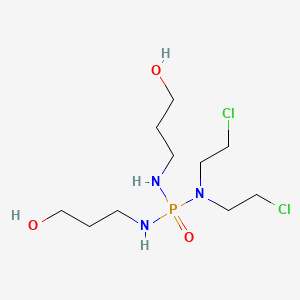

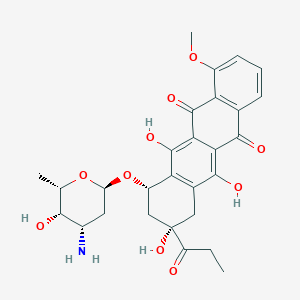

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)